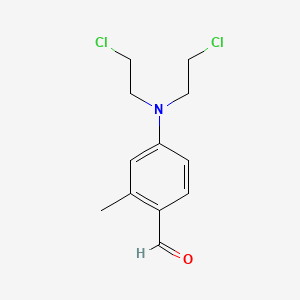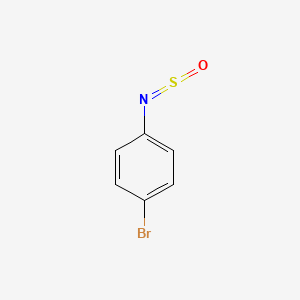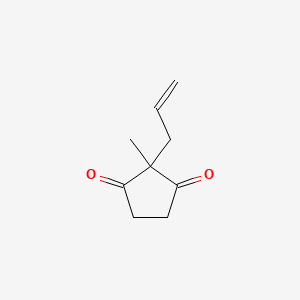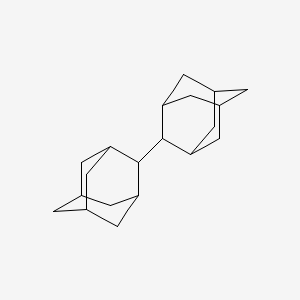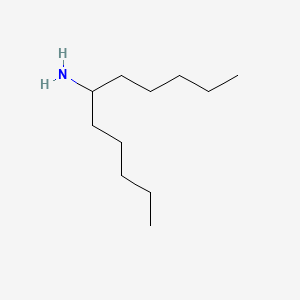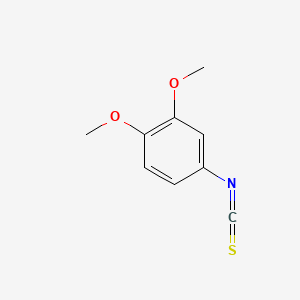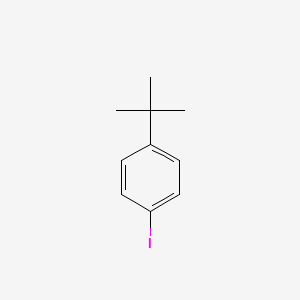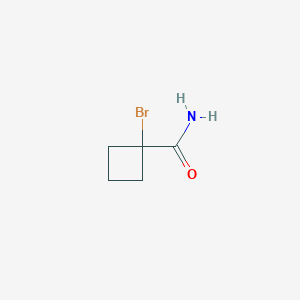
1-Bromocyclobutane-1-carboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclobutane derivatives like 1-Bromocyclobutane-1-carboxamide often involves complex chemical reactions that require precise conditions to yield the desired product. For example, the synthesis of related compounds such as 2-aminocyclobutane-1-carboxylic acids has been achieved through stereoselective synthesis, highlighting the potential methodologies that could be adapted for 1-Bromocyclobutane-1-carboxamide. These processes demonstrate the importance of stereocontrolled synthetic methodologies in obtaining high yields of cyclobutane derivatives (Izquierdo et al., 2005).
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives, including 1-Bromocyclobutane-1-carboxamide, is characterized by the cyclobutane ring, which imparts unique structural properties to these molecules. Research into similar molecules has shown that NMR structural studies and DFT theoretical calculations can reveal the formation of strong intramolecular hydrogen bonds, which confer high rigidity on these molecules both in solution and in the gas phase (Izquierdo et al., 2005).
Chemical Reactions and Properties
The reactivity and chemical behavior of 1-Bromocyclobutane-1-carboxamide can be inferred from studies on related compounds. For instance, the ability to undergo diastereoselective synthesis and participate in intramolecular hydrogen bonding is indicative of the compound's reactive nature and its potential to form structurally complex derivatives (Izquierdo et al., 2005).
Applications De Recherche Scientifique
Polymer Synthesis : 1-Bromocyclobutane-1-carboxamide derivatives have been utilized in the ring-opening metathesis polymerization (ROMP) reactions. These reactions are significant for creating polymers with unique properties. The study by Song et al. (2010) explored the reactivity of different cyclobutene derivatives, including carboxamides, in ROMP, highlighting their potential in polymer science (Song et al., 2010).
Vibrational Spectra Analysis : The vibrational spectra of compounds related to 1-Bromocyclobutane-1-carboxamide, such as bromocyclobutane, have been studied extensively. This research is crucial for understanding the molecular structure and behavior of these compounds. Durig and Green (1967) analyzed the infrared and Raman spectra of various isotopic species of bromocyclobutane, providing insights into the molecular structure (Durig & Green, 1967).
Photochemical Reactions : Research by Yagishita et al. (2011) demonstrates the application of cyclobutane derivatives in photochemical reactions. They explored the intramolecular cyclobutane formation via photochemical reactions of N,N-diallyl-2-quinolone-3-carboxamides, emphasizing the potential of these compounds in developing chiral molecules (Yagishita et al., 2011).
Synthesis of New Compounds : The synthesis and characterization of compounds structurally related to 1-Bromocyclobutane-1-carboxamide have been the focus of research to explore new pharmaceuticals and materials. For instance, Fu Zhi-feng (2004) described a novel synthesis route for 1-aminocyclobutanecarboxylic acid, showcasing the versatility of these compounds in chemical synthesis (Fu Zhi-feng, 2004).
Molecular Structure Studies : Rothschild and Dailey (1962) investigated the molecular structure of bromocyclobutane through rotational transitions of isotopic species, contributing to a better understanding of the structural properties of cyclobutane derivatives (Rothschild & Dailey, 1962).
Conformational Properties Analysis : The intrinsic conformational properties of compounds similar to 1-Bromocyclobutane-1-carboxamide, like 1-aminocyclobutane-1-carboxylic acid, have been studied using quantum mechanical calculations. This research, as detailed by Casanovas et al. (2006), is crucial for understanding the flexibility and stability of these molecules (Casanovas et al., 2006).
Chemical Synthesis Enhancements : Edwards and Rubin (2016) developed an efficient method for synthesizing 1-arylcycloprop-2-ene-1-carboxamides, demonstrating the practical application of cyclobutane derivatives in producing sensitive products with a reactive double bond (Edwards & Rubin, 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
A resurgence of interest in strained carbocyclic species has been prompted by their potential as bioisosteres, high fraction of sp3 carbons, and limited appearance in the patent literature . The efforts of numerous laboratories in recent years have enabled these compounds to transition from curiosities of physical organic chemistry to modular building blocks for synthesis .
Propriétés
IUPAC Name |
1-bromocyclobutane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrNO/c6-5(4(7)8)2-1-3-5/h1-3H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTUHUOQBOFSPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70299469 | |
| Record name | 1-bromocyclobutanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70299469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromocyclobutane-1-carboxamide | |
CAS RN |
51175-80-5 | |
| Record name | NSC130986 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130986 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-bromocyclobutanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70299469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromocyclobutane-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-Dibromothieno[2,3-b]thiophene](/img/structure/B1267018.png)

